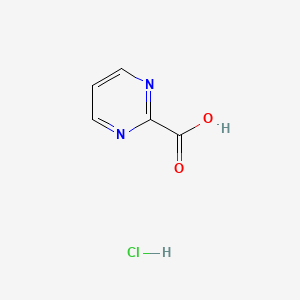

Pyrimidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

Pyrimidine-2-carboxylic acid, also known as 2-carboxy-Pyrimidine, is a synthetic intermediate useful for pharmaceutical synthesis . It is a white to off-white solid .

Synthesis Analysis

Pyrimidines are synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Molecular Structure Analysis

The molecular structure of Pyrimidine-2-carboxylic acid is C5H4N2O2 with a molecular weight of 124.10 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .Physical And Chemical Properties Analysis

Pyrimidine-2-carboxylic acid is a white to off-white solid . It has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 .Aplicaciones Científicas De Investigación

Antimicrobial Research

Pyrimidine-2-carboxylic acid hydrochloride has been found to possess antimicrobial properties. It is used in the synthesis of compounds that exhibit a broad spectrum of activity against various microbial strains. The pyrimidine scaffold serves as a key structure in many antimicrobial agents, contributing to the inhibition of bacterial growth and the treatment of infectious diseases .

Antimalarial Research

In the fight against malaria, pyrimidine derivatives have shown potential due to their ability to interfere with the life cycle of the Plasmodium parasite. Research into pyrimidine-2-carboxylic acid hydrochloride has led to the development of compounds that could serve as antimalarial agents, providing a new avenue for therapeutic intervention .

Antiviral Research

The antiviral applications of Pyrimidine-2-carboxylic acid hydrochloride are significant, especially in the design of drugs targeting various viral infections. Pyrimidine derivatives have been studied for their efficacy against a range of viruses, offering hope for the treatment of diseases like HIV and influenza .

Anticancer Research

Pyrimidine-2-carboxylic acid hydrochloride plays a crucial role in anticancer research. It forms the basis for synthesizing novel compounds with potential cytotoxic activities against cancer cells. These derivatives are being explored for their use in chemotherapy, targeting various cancer types with the aim of inhibiting tumor growth and proliferation .

Anti-inflammatory Research

The anti-inflammatory properties of pyrimidine derivatives, including Pyrimidine-2-carboxylic acid hydrochloride, make them candidates for the treatment of inflammatory disorders. They work by modulating the inflammatory response, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases .

Analgesic Research

Research into the analgesic effects of Pyrimidine-2-carboxylic acid hydrochloride has led to the discovery of compounds that can alleviate pain. These pyrimidine-based analgesics offer an alternative to traditional painkillers, with the potential for reduced side effects and improved patient outcomes .

Mecanismo De Acción

Target of Action

Pyrimidine-2-carboxylic acid hydrochloride is a pyrimidine derivative, a class of compounds known for their wide range of applications in medicinal chemistry . .

Biochemical Pathways

Pyrimidine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells

Result of Action

Pyrimidine derivatives are known to have a broad range of biological activities

Safety and Hazards

Direcciones Futuras

Pyrimidines have a wide range of pharmacological effects and are part of many essential natural and synthetic products . They have potential use in the development of new anti-inflammatory agents and anticancer drugs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Propiedades

IUPAC Name |

pyrimidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJPVULGYVDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)